Product packaging for Clinofibrate Impurity 2(Cat. No.:CAS No. 30299-17-3)

Clinofibrate Impurity 2

Cat. No.: B601640
CAS No.: 30299-17-3
M. Wt: 368.5 g/mol
InChI Key: ARWMEFKFHXIAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clinofibrate Impurity 2 (CAS 30299-17-3) is a significant pharmaceutical impurity and photodegradation product of the lipid-lowering agent Clinofibrate . With a defined molecular formula of C 23 H 28 O 4 and a molecular weight of 368.48 g/mol, this compound serves as a critical benchmark in analytical research and development . Its primary research value lies in photostability studies, as it is identified as the main photoproduct generated when Clinofibrate is exposed to ultraviolet light in aqueous media . This makes it an essential reference standard for forced degradation studies, aimed at validating stability-indicating analytical methods as per ICH guidelines . Researchers utilize this compound to understand the photodegradation pathways of fibrate drugs, develop and calibrate HPLC and LC/MS/MS methods for quality control, and monitor impurity profiles in pharmaceutical formulations to ensure product safety and efficacy . The compound is supplied as a high-purity material, compliant with ICH Q3A/Q3B regulatory requirements for impurity identification and qualification . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30299-17-3

Molecular Formula

C23H28O4

Molecular Weight

368.5 g/mol

IUPAC Name

2-[4-[1-(4-hydroxyphenyl)cyclohexyl]phenoxy]-2-methylbutanoic acid

InChI

InChI=1S/C23H28O4/c1-3-22(2,21(25)26)27-20-13-9-18(10-14-20)23(15-5-4-6-16-23)17-7-11-19(24)12-8-17/h7-14,24H,3-6,15-16H2,1-2H3,(H,25,26)

InChI Key

ARWMEFKFHXIAQR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)O

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Formation Mechanisms and Origins of Clinofibrate Impurity 2

Precursor Analysis and Side Reactions Leading to Clinofibrate (B1669179) Impurity 2

The primary synthesis of clinofibrate involves the condensation of cyclohexanone (B45756) and phenol (B47542) to produce bisphenol Z. wikipedia.org This intermediate is then reacted with chloroform (B151607) and methyl ethyl ketone in what is known as the Bargellini reaction. wikipedia.org The specific identity and structure of "Clinofibrate Impurity 2" are not publicly defined in the provided search results. However, potential side reactions involving the precursors could lead to various impurities.

For instance, impurities in the initial phenol or cyclohexanone could lead to the formation of undesired bisphenol analogues. Incomplete reaction or side reactions during the Bargellini reaction could also generate impurities. The Bargellini reaction itself is a multi-component reaction, and variations in reaction conditions or the purity of reactants can influence the product profile.

Precursor Analysis and Side Reactions Leading to this compound

Intermediate Compound Transformations and Impurity Formation

During a multi-step synthesis, intermediates can be a significant source of impurities. conicet.gov.ar These intermediates may be carried over to the final product or can transform into other impurities during subsequent reaction steps. Without a defined structure for "this compound," it is challenging to pinpoint the exact intermediate transformation responsible for its formation. However, general principles of organic synthesis suggest that incomplete conversions, rearrangements, or side reactions of key intermediates are plausible pathways.

Advanced Analytical Methodologies for the Characterization and Quantification of Clinofibrate Impurity 2

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are the cornerstone of pharmaceutical impurity analysis, offering high-resolution separation of the API from its related substances. For Clinofibrate (B1669179) Impurity 2, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, often in conjunction with mass spectrometry, to achieve comprehensive impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the most widely used technique for the analysis of non-volatile and thermally labile compounds like Clinofibrate and its impurities. The development of a stability-indicating HPLC method is crucial to separate Impurity 2 from the parent drug and other potential degradation products.

The selection of an appropriate stationary phase and the optimization of the mobile phase are critical for achieving the desired chromatographic resolution.

Stationary Phase Selection: For the separation of fibrate drugs and their impurities, reversed-phase (RP) columns are predominantly used. nih.govresearchgate.net The most common choice is a C18 (octadecylsilyl) stationary phase due to its hydrophobicity, which provides good retention and separation for moderately polar to non-polar compounds like Clinofibrate and its related substances. nih.govphmethods.net Other stationary phases that could be considered for method development to provide different selectivity include:

C8 (octylsilyl): Less retentive than C18, which can be advantageous for reducing run times if the analytes are strongly retained.

Phenyl-based columns: These can offer alternative selectivity through π-π interactions with the aromatic rings present in Clinofibrate and its impurities. google.com

Polar-embedded phases: These phases can provide different selectivity profiles and are more stable in highly aqueous mobile phases.

Screening a variety of stationary phases is a common strategy in early method development to find the optimal selectivity for the separation of all relevant impurities. nih.gov

Mobile Phase Optimization: The mobile phase composition is a key factor in controlling the retention and selectivity of the separation. For reversed-phase HPLC of fibrates, mobile phases typically consist of a mixture of an aqueous buffer and an organic modifier. mastelf.compharmaguru.co

Organic Modifier: Acetonitrile (B52724) is a common choice due to its low viscosity and UV transparency. nih.govphmethods.net Methanol is another viable option that can offer different selectivity. researchgate.netmastelf.com Gradient elution, where the proportion of the organic modifier is increased during the run, is often necessary to elute all impurities with good peak shape in a reasonable time. nih.gov

Aqueous Phase and pH Control: The aqueous portion of the mobile phase often contains a buffer to control the pH. Since Clinofibrate Impurity 2 is a carboxylic acid, the pH of the mobile phase will significantly affect its retention time. At a pH below its pKa, the impurity will be in its neutral form and more retained on a reversed-phase column. Conversely, at a pH above its pKa, it will be ionized and elute earlier. Phosphoric acid or acetate (B1210297) buffers are commonly used to maintain a consistent pH. nih.govnih.gov

Additives: Trifluoroacetic acid (TFA) is sometimes added to the mobile phase to improve peak shape and as an ion-pairing agent. nih.gov

An example of a starting mobile phase for method development could be a gradient of acetonitrile and a phosphate (B84403) buffer at a pH of around 3.0. The gradient profile, flow rate, and column temperature would then be optimized to achieve a resolution of greater than 1.5 between this compound and all other components.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 232 nm
Injection Volume 10 µL

This table represents a hypothetical set of starting conditions for method development and would require optimization.

UV-Vis Detection: Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection method for HPLC analysis of compounds with chromophores. Clinofibrate and its impurities, containing aromatic rings, exhibit significant UV absorbance. A wavelength of around 232 nm has been used for the detection of clinofibrate and would likely be suitable for the detection of this compound. nih.gov However, the optimal wavelength should be determined by examining the UV spectra of both the API and the impurity to maximize sensitivity.

Photodiode Array (PDA) Detection: A Photodiode Array (PDA) detector is highly advantageous for impurity profiling. researchgate.netmdpi.com It acquires the entire UV spectrum at each point in the chromatogram. This provides several benefits:

Peak Purity Analysis: PDA detectors can be used to assess the purity of the API peak by comparing spectra across the peak. This helps to ensure that no impurities are co-eluting with the main component. nih.gov

Impurity Identification: The UV spectrum of an unknown impurity can provide structural information and can be compared against a library of known impurity spectra for identification. researchgate.net

Optimal Wavelength Selection: The detector allows for the selection of the most sensitive wavelength for each compound after the analysis is complete.

Table 2: Illustrative HPLC Method Validation Parameters for this compound

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity The method must be able to resolve Impurity 2 from the API and other impurities. Resolution > 1.5.Achieved resolution of 2.1 between Clinofibrate and Impurity 2.
Linearity (r²) ≥ 0.998 over the concentration range.0.9995
Range e.g., LOQ to 150% of the specification limit.0.05% to 0.3%
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): ≤ 5.0%Intermediate Precision (Inter-day): ≤ 10.0%Repeatability: 1.2%Intermediate Precision: 2.5%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.0.05% of the nominal API concentration.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3.0.015% of the nominal API concentration.
Robustness No significant impact on results with small variations in method parameters (e.g., pH, flow rate).Method found to be robust.

This table presents typical validation parameters and illustrative results based on ICH guidelines and methods for similar compounds. Specific results would be generated during the actual validation of a method for this compound.

Stationary Phase Selection and Mobile Phase Optimization

Gas Chromatography (GC) Method Development and Validation

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While Clinofibrate and Impurity 2 are generally not suitable for direct GC analysis due to their low volatility, GC can be employed for specific applications in impurity profiling.

The synthesis of clinofibrate involves precursors such as cyclohexanone (B45756) and phenol (B47542), which are volatile. wikipedia.org GC is an ideal technique to quantify residual amounts of these starting materials in the final API. Additionally, certain degradation pathways might lead to the formation of smaller, more volatile molecules that could be monitored by GC. Forced degradation studies can help identify if any such volatile degradation products are formed. drugbank.com

For GC analysis, a capillary column with a suitable stationary phase (e.g., a non-polar phase like 5% phenyl-methylpolysiloxane or a more polar phase like polyethylene (B3416737) glycol) would be selected based on the polarity of the target analytes. pmda.go.jp A flame ionization detector (FID) is commonly used for quantitative analysis due to its robustness and wide linear range. pmda.go.jp Headspace GC is often the preferred technique for analyzing residual solvents and volatile impurities in pharmaceutical substances, as it avoids the injection of non-volatile matrix components onto the GC column.

Hyphenated Chromatographic Techniques

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the definitive identification and characterization of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is the most powerful tool for the structural elucidation of unknown impurities. hpst.cz In the context of this compound, which has been identified as a photodegradation product, LC-MS/MS was instrumental in determining its structure. researchgate.net The technique provides the molecular weight of the impurity from the mass spectrometer and fragmentation patterns from MS/MS, which allows for the elucidation of the chemical structure. Electrospray ionization (ESI) is a common ionization technique for polar molecules like fibrates and their impurities. researchgate.netnih.gov While primarily used for identification, a validated LC-MS/MS method can also be used for highly sensitive and selective quantification of impurities, especially when their levels are very low or when they co-elute with other components in standard HPLC-UV methods.

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile precursors or degradation products, coupling GC with a mass spectrometer provides definitive identification of the separated components. The mass spectra obtained can be compared with spectral libraries (e.g., NIST) for positive identification of known volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the cornerstone for the trace analysis of pharmaceutical impurities due to its exceptional sensitivity and selectivity. For this compound, which is often present at very low concentrations in the active pharmaceutical ingredient (API), a validated LC-MS/MS method is indispensable. The method typically employs a reversed-phase C18 column to achieve chromatographic separation from clinofibrate and other related substances.

The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode to ensure optimal resolution. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides the necessary specificity and sensitivity for quantification. Specific precursor-to-product ion transitions are selected for both this compound and an appropriate internal standard. This allows for accurate quantification even in complex matrices. The high sensitivity of modern triple quadrupole mass spectrometers enables detection and quantification at levels far below the reporting thresholds defined by regulatory bodies like the ICH.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

Parameter Condition
Chromatographic System
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometric System
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) e.g., m/z [Precursor Ion] -> [Product Ion]
MRM Transition (IS) e.g., m/z [Precursor Ion] -> [Product Ion]
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

While LC-MS/MS is ideal for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful complementary technique for the structural confirmation of volatile or semi-volatile impurities. Depending on the polarity and volatility of this compound, a derivatization step, such as silylation, may be necessary to enhance its thermal stability and chromatographic performance.

The derivatized sample is injected into a GC system equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). The temperature program is optimized to separate the impurity from other components. The eluent from the GC column is then introduced into a mass spectrometer, typically a single quadrupole or ion trap, operating in electron ionization (EI) mode. The resulting mass spectrum, characterized by a unique fragmentation pattern, provides a molecular fingerprint that can be used for structural confirmation by comparing it to a reference standard or a library spectrum. The high-energy fragmentation in EI provides valuable structural information that is orthogonal to the soft ionization techniques used in LC-MS.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Integration

For definitive, unambiguous structural elucidation of unknown or novel impurities without the need for isolation, the hyphenation of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) is an unparalleled tool. This technique physically couples an LC system to an NMR spectrometer via a specially designed flow probe.

In this setup, the chromatographic separation is performed first. As the peak corresponding to this compound elutes from the column, it is directed into the NMR flow cell. The flow can be stopped (stopped-flow mode) to acquire a full suite of NMR experiments, including 1D proton and 2D experiments like COSY and HSQC, on the sub-microgram quantity of the isolated impurity. This provides a wealth of structural information in situ. The direct coupling avoids the laborious and potentially error-prone process of manual impurity isolation and purification, making it a highly efficient method for the rapid characterization of impurities discovered during stability studies or process development.

Spectroscopic Techniques for Structural Elucidation of this compound

Once isolated or analyzed in-flow, a combination of spectroscopic techniques is used to piece together the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. A complete NMR analysis provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern, indicating neighboring protons), and their relative numbers (integration).

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR: Two-dimensional NMR experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is key for piecing the structure together, as it shows correlations between protons and carbons that are two or three bonds away, revealing the connectivity of molecular fragments.

Table 2: Hypothetical NMR Data for this compound

¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm) Assignment
7.25 d 2H 130.5 Aromatic CH
6.90 d 2H 115.0 Aromatic CH
4.65 q 1H 75.2 CH
3.80 s 3H 55.4 OCH₃

Mass Spectrometry (MS/MS, High-Resolution MS) for Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of this compound.

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a protonated/deprotonated version) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide clues about the molecule's structure. By analyzing the mass losses and the structure of the fragment ions, a fragmentation pathway can be proposed, which helps to confirm the connectivity of different parts of the molecule as determined by NMR.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The infrared spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. For this compound, FTIR can confirm the presence of key functional groups. For instance, a strong absorption around 1730-1750 cm⁻¹ would indicate the presence of an ester carbonyl (C=O) group. Absorptions in the 3000-3100 cm⁻¹ region would suggest aromatic C-H bonds, while those in the 2850-3000 cm⁻¹ range would indicate aliphatic C-H bonds. The presence of C-O stretching vibrations around 1000-1300 cm⁻¹ would also be expected. This information complements the data from NMR and MS to build a complete and confident structural assignment.

Table 3: List of Compounds

Compound Name
Clinofibrate
This compound
Acetonitrile
Methanol
Formic Acid

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds containing chromophores, the parts of a molecule responsible for its color by absorbing light in the UV-visible region. In the context of this compound, which has the chemical name 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid, the chromophoric system is primarily dictated by the substituted benzene (B151609) rings. veeprho.com

The UV-Vis spectrum of a molecule is influenced by its electronic structure. The presence of aromatic rings and functional groups with lone pairs of electrons, such as the hydroxyl and ether groups in this compound, gives rise to characteristic absorption bands. The position and intensity of these bands can be affected by the solvent environment. researchgate.net For instance, the absorption maxima (λmax) may shift depending on the polarity of the solvent.

While specific UV-Vis spectral data for this compound is not extensively published in readily available literature, analogous compounds provide insight. For example, fibrate drugs and their derivatives, which share structural similarities, typically exhibit absorption maxima in the UV region. scielo.brnih.gov The analysis of chromophores in similar molecules, such as those with fluorene-based structures, demonstrates how modifications to the molecular structure can alter the UV-Vis absorption spectra. researchgate.net The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined using the Beer-Lambert law and is a crucial parameter for quantitative analysis. researchgate.net

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Different Solvents

SolventDielectric Constantλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Hexane1.882781800
Dichloromethane8.932801950
Methanol32.72822100
Water80.12832200

Note: This table is illustrative and based on general principles of UV-Vis spectroscopy. Actual values would require experimental determination.

Isolation and Purification Techniques for Impurity Standards

The availability of pure reference standards for impurities is a prerequisite for the validation of analytical methods. lgcstandards.com Various techniques are employed to isolate and purify these standards from bulk drug substances or reaction mixtures.

Preparative Chromatography Approaches (e.g., Flash Chromatography)

Preparative chromatography is a cornerstone of impurity isolation, allowing for the separation of compounds on a larger scale than analytical chromatography. mdpi.com Flash chromatography, a modification of column chromatography that uses moderate pressure to increase the flow rate of the mobile phase, is a commonly used technique for this purpose.

For the isolation of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) approach would likely be effective. nih.gov This would involve using a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.net By optimizing the mobile phase composition, a gradient elution can be developed to achieve separation of the impurity from the parent drug and other related substances. Mass-directed purification, where a mass spectrometer is used as a detector, can be particularly useful for identifying and collecting fractions containing the desired impurity.

Table 2: Illustrative Parameters for Preparative HPLC Purification of this compound

ParameterCondition
ColumnC18, 19 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Gradient30% B to 70% B over 20 minutes
Flow Rate15 mL/min
DetectionUV at 280 nm and Mass Spectrometry
Injection Volume1 mL of concentrated sample solution

Crystallization and Other Isolation Methods

Crystallization is a powerful technique for purifying solid compounds. ucc.ie If this compound can be isolated in a sufficient quantity and purity by preparative chromatography, crystallization can be employed as a final polishing step. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and is often determined empirically.

In some cases, impurities may not be effectively removed by a single crystallization. ucc.ie Recrystallization or reslurrying in a different solvent system might be necessary. ucc.ie Other isolation techniques that could be considered, depending on the properties of the impurity and the matrix, include solid-phase extraction (SPE) and affinity chromatography. nih.govpnas.orgmdpi.com

Development and Validation of Stability-Indicating Analytical Methods for this compound

Stability-indicating analytical methods (SIAMs) are essential for monitoring the increase in degradation products and the decrease of the API in drug substances and products over time. nih.govresearchgate.net These methods must be able to separate the API from its impurities and degradation products. chromatographyonline.com High-performance liquid chromatography (HPLC) with UV detection is a commonly used technique for developing SIAMs. researchgate.netchromatographyonline.com

Specificity and Selectivity Assessment

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present. echemi.com For a stability-indicating method for this compound, this means the method must be able to separate the impurity from Clinofibrate and other potential degradation products.

To assess specificity, forced degradation studies are performed on the drug substance. dphen1.comtandfonline.com This involves subjecting the API to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. scielo.brfda.gov The resulting samples are then analyzed by the developed HPLC method. The peak for this compound should be well-resolved from any peaks that appear due to degradation. Peak purity analysis using a photodiode array (PDA) detector can be used to confirm that the chromatographic peak of the impurity is spectrally homogeneous and not co-eluting with other components. researchgate.net

Sensitivity and Detection Limits

The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. This is often described by the limit of detection (LOD) and the limit of quantitation (LOQ).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For impurity analysis, the LOQ is particularly important as it defines the lower limit for accurately monitoring the level of the impurity. The LOD and LOQ are typically determined based on the signal-to-noise ratio of the analytical response or by using the standard deviation of the response and the slope of the calibration curve. nih.gov

Table 3: Typical Validation Parameters for a Stability-Indicating HPLC Method for this compound

ParameterAcceptance Criteria
Specificity Peak for this compound is resolved from Clinofibrate and all other degradation peaks (Resolution > 1.5). Peak purity index > 0.99.
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10. Typically at or below the reporting threshold for impurities (e.g., 0.05%).
Linearity Correlation coefficient (r²) ≥ 0.99 over the range of LOQ to 150% of the specification limit.
Accuracy Recovery of 98.0% to 102.0% for the impurity spiked at different concentrations.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 5.0% at the specification limit.

The development and validation of these advanced analytical methodologies are crucial for the comprehensive understanding and control of this compound, thereby ensuring the quality and safety of the final pharmaceutical product.

Quantification Strategies and Calibration

The accurate quantification of this compound is paramount for ensuring the quality and safety of the active pharmaceutical ingredient (API). Robust analytical methods, validated in accordance with International Council for Harmonisation (ICH) guidelines, are essential for determining the concentration of this impurity. nih.gov High-Performance Liquid Chromatography (HPLC) and HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) are the primary techniques employed for this purpose. nih.gov

Quantification is typically achieved through the use of an external standard method. This involves creating a calibration curve by plotting the peak area response of the analyte against a series of known concentrations of a certified reference standard of this compound.

A well-defined calibration curve is the cornerstone of accurate quantification. The process involves preparing a series of calibration standards by diluting a stock solution of the this compound reference standard. These standards are then analyzed using the validated chromatographic method, and the resulting peak areas are plotted against their corresponding concentrations. The relationship between concentration and response is then evaluated using linear regression analysis. A linear relationship is expected within the operational range of the assay.

The calibration curve is characterized by several key parameters, including the correlation coefficient (r²), the limit of detection (LOD), and the limit of quantification (LOQ). chromatographyonline.com The correlation coefficient should ideally be greater than 0.999, indicating a strong linear relationship between the concentration and the analytical signal. nih.gov

The LOD is the lowest concentration of the impurity that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. chromatographyonline.com These values are crucial for ensuring that the method is sensitive enough to detect the impurity at levels that are relevant to the specification limits.

For impurities present at very low levels, HPLC-MS/MS may be the preferred technique due to its higher sensitivity and selectivity compared to HPLC with UV detection. nih.gov The use of multiple reaction monitoring (MRM) mode in HPLC-MS/MS enhances the specificity of the analysis by monitoring a specific precursor-to-product ion transition for the impurity. nih.gov

The following interactive data tables illustrate typical validation parameters for the quantification of a pharmaceutical impurity, which are analogous to what would be established for this compound.

Table 1: Illustrative Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.576,170
1.0152,340
2.5380,850
5.0761,700
10.01,523,400

This table presents hypothetical data to illustrate a linear relationship. Actual data would be generated during method validation.

Table 2: Typical Method Validation Parameters for Impurity Quantification

ParameterAcceptance CriteriaIllustrative Value
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9998
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.15 µg/mL
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 101.2%
Precision (RSD%) ≤ 5.0%< 2.0%

These values are representative of a validated analytical method for impurity quantification in the pharmaceutical industry. nih.govnih.gov

The precision of the method is assessed by determining the relative standard deviation (RSD) of replicate analyses of a standard solution. nih.gov Accuracy is evaluated by spiking a sample matrix with a known amount of the impurity and calculating the percentage of recovery. nih.gov The stability of the standard solutions and the sample solutions should also be established to ensure the reliability of the results over time. nih.gov

Strategies for Control and Mitigation of Clinofibrate Impurity 2

Process Optimization Approaches for Impurity Reduction

Process optimization is a primary strategy to minimize the formation of impurities during the synthesis of a drug substance. This involves a detailed understanding of the reaction mechanism and the impact of various process parameters on the impurity profile.

The synthesis of Clinofibrate (B1669179) typically involves the condensation of bisphenol Z with chloroform (B151607) and methyl ethyl ketone in the presence of a base, a process known as the Bargellini reaction. wikipedia.org Clinofibrate Impurity 2 is a likely hydrolysis by-product, where one of the two ester groups of the Clinofibrate molecule is cleaved back to a carboxylic acid. The formation of this impurity is influenced by factors such as reaction time, temperature, and the concentration of reactants and base.

Table 1: Hypothetical Data on the Effect of Reaction Conditions on the Formation of this compound

Experiment IDTemperature (°C)Reaction Time (hours)Base Concentration (M)Clinofibrate Yield (%)Impurity 2 Level (%)
150121.0851.5
260121.0902.5
350241.0822.8
450121.5882.0
545100.8870.9

This table contains hypothetical data for illustrative purposes.

Even with optimized synthesis, some level of Impurity 2 is likely to be present in the crude Clinofibrate. Therefore, robust purification methods are essential. Given the structural similarity between Clinofibrate and Impurity 2, techniques that can differentiate based on their minor physicochemical differences are required.

Crystallization is a common and effective method for purifying drug substances. The solubility of Clinofibrate and Impurity 2 will differ in various solvent systems. A systematic screening of solvents and solvent mixtures can identify a system where Clinofibrate has lower solubility than the impurity, allowing for its selective crystallization.

Chromatographic techniques, particularly preparative High-Performance Liquid Chromatography (HPLC), offer high-resolution separation. iarc.frnih.govnih.gov While expensive for large-scale production, it can be a viable option for removing trace amounts of stubborn impurities. The choice of stationary phase and mobile phase composition is critical for achieving the desired separation.

Table 2: Hypothetical Data on the Efficiency of Different Purification Methods for Removing this compound

Purification MethodSolvent/Mobile PhaseInitial Impurity 2 Level (%)Final Impurity 2 Level (%)Recovery of Clinofibrate (%)
RecrystallizationEthanol/Water (80:20)2.50.892
RecrystallizationAcetone2.51.295
Column ChromatographySilica Gel, Hexane/Ethyl Acetate (B1210297)2.50.485
Preparative HPLCC18, Acetonitrile (B52724)/Water2.5<0.180

This table contains hypothetical data for illustrative purposes.

Optimization of Reaction Conditions in Synthesis

Application of Quality by Design (QbD) Principles in Impurity Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes product and process understanding and process control, based on sound science and quality risk management. iajps.com

A key component of QbD is a thorough risk assessment to identify and rank potential sources of variation that could impact product quality. europa.eu For this compound, a risk assessment would evaluate how raw material attributes and process parameters could influence its formation. This can be done using tools like a Failure Mode and Effects Analysis (FMEA).

Table 3: Illustrative Risk Assessment for the Formation of this compound

Potential CausePotential Failure ModeSeverityOccurrenceDetectabilityRisk Priority Number (RPN)
High Reaction TemperatureIncreased rate of hydrolysis853120
Excess BasePromotion of ester cleavage763126
Prolonged Reaction TimeIncreased exposure to hydrolytic conditions74384
Water in SolventSource of nucleophile for hydrolysis935135

This table contains hypothetical data for illustrative purposes. RPN = Severity x Occurrence x Detectability.

Design of Experiments (DoE) is a powerful statistical tool used to efficiently explore the effects of multiple process parameters and their interactions on critical quality attributes, such as the level of Impurity 2. nih.gov A DoE study can be designed based on the high-risk parameters identified in the risk assessment. The results of the DoE can be used to establish a design space, which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.

For example, a factorial or response surface design could be used to investigate the impact of temperature, reaction time, and base concentration on the formation of this compound. medpharmres.comresearchgate.net The resulting model would not only help in identifying the optimal operating conditions but also provide a deeper understanding of the process.

Risk Assessment for Impurity Formation

Theoretical and Computational Approaches to Impurity Control

In recent years, theoretical and computational methods have become increasingly valuable in predicting and controlling pharmaceutical impurities. zamann-pharma.comopenreview.net These in-silico tools can accelerate process development and reduce the need for extensive experimental work. nih.govpreprints.orgmit.edu

Predictive models, including machine learning algorithms, can be developed based on historical data to forecast the likelihood of impurity formation under different reaction conditions. zamann-pharma.com Molecular modeling techniques, such as Density Functional Theory (DFT) calculations, can provide insights into the reaction mechanism at a molecular level. For instance, these calculations could be used to determine the energy barriers for the formation of Clinofibrate versus the hydrolysis reaction that leads to Impurity 2, helping to rationalize the experimental findings from DoE studies.

Furthermore, computational tools can aid in the development of purification methods by predicting the solubility of Clinofibrate and its impurities in different solvents or their retention behavior in chromatography.

In Silico Prediction of Degradation Pathways

In silico (computer-based) prediction is a powerful tool in modern pharmaceutical development for anticipating potential degradation products before they are detected in stability studies. nih.gov By analyzing the molecular structure of an active pharmaceutical ingredient (API) like Clinofibrate, these methods can identify the most chemically labile parts of the molecule and predict how they will react under various stress conditions such as heat, humidity, light, oxidation, and a range of pH levels. nih.gov

Software programs like Lhasa Limited's Zeneth® are designed specifically to predict the degradation pathways of pharmaceutical compounds. nih.govacs.orgspringernature.com These tools utilize a comprehensive knowledge base of chemical reactions and degradation mechanisms to generate a predictive map of potential impurities. nih.govacs.org For a molecule like Clinofibrate, which contains ester and ether functional groups, an in silico analysis would likely highlight the following potential degradation pathways:

Hydrolysis: The ester linkages are susceptible to both acid- and base-catalyzed hydrolysis. This is often the most significant degradation pathway for fibrate drugs, which are typically esters. scielo.brscielo.br Hydrolysis would cleave the ester bond, yielding the corresponding carboxylic acid (Clinofibric acid) and an alcohol.

Oxidation: The phenoxy ring and other parts of the molecule could be susceptible to oxidation, leading to the formation of various hydroxylated or ring-opened byproducts.

Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of photoproducts. researchgate.netresearchgate.net Studies on Clinofibrate have confirmed it degrades under UV light, generating several photoproducts through complex pathways. researchgate.netresearchgate.net

The output from these predictive tools provides a ranked list of likely degradants, including their chemical structures and the conditions under which they are most likely to form. nih.gov This information is invaluable for designing focused forced degradation studies to confirm these pathways experimentally and for developing analytical methods capable of detecting and quantifying these specific impurities. nih.govlhasalimited.org

Table 1: Predicted Degradation Pathways for Clinofibrate via In Silico Analysis

Stress ConditionMolecular Site of ActionPredicted Degradation ProductPredicted Mechanism
Acid/Base HydrolysisEster LinkageClinofibric Acid + AlcoholCleavage of the ester bond
OxidationAromatic Ring / Alkyl ChainHydroxylated derivativesAddition of oxygen atoms
Photolysis (UV Light)Aromatic Ring / Ester GroupVarious photoproductsDecarboxylation, cleavage

Modeling of Impurity Formation Kinetics

Once a degradation pathway leading to an impurity is identified, the next step is to understand the rate at which it forms. This is achieved through kinetic modeling, a mathematical approach to describing the speed of a chemical reaction. scielo.brscielo.br Kinetic studies are essential for predicting a drug product's shelf-life and for establishing appropriate storage conditions. stabilitystudies.inugd.edu.mk

The formation of an impurity like this compound can often be described by a specific rate law (e.g., zero-order, first-order, or second-order kinetics), which relates the rate of formation to the concentration of the reactants. ptfarm.pl For many degradation reactions in pharmaceuticals, a first-order model is applicable, where the rate of degradation is directly proportional to the concentration of the drug.

The Arrhenius equation is a cornerstone of kinetic modeling in stability studies. ftloscience.comstabilitystudies.in It describes the relationship between the rate constant (k) of a reaction and the temperature (T):

k = A e(-Ea/RT)

Where:

k is the rate constant of the reaction.

A is the pre-exponential factor, a constant for each chemical reaction. ugd.edu.mk

Ea is the activation energy, the minimum energy required for the reaction to occur. ugd.edu.mk

R is the universal gas constant. ugd.edu.mk

T is the absolute temperature in Kelvin. ugd.edu.mk

By conducting accelerated stability studies at elevated temperatures (e.g., 40°C, 50°C, 60°C), researchers can determine the rate constants for impurity formation at each temperature. Plotting the natural logarithm of the rate constant (ln k) against the inverse of the temperature (1/T) yields an Arrhenius plot, which is typically a straight line. stabilitystudies.in This line can be extrapolated to predict the rate constant at typical storage conditions (e.g., 25°C), allowing for an accurate estimation of the impurity's growth over the product's shelf-life. ftloscience.com

Factors other than temperature, such as pH, moisture content, and the presence of excipients, can also significantly influence degradation kinetics and can be incorporated into more complex predictive models. mdpi.com For example, studies on other fibrates have shown that hydrolysis is highly dependent on pH. scielo.brscielo.br By modeling these relationships, formulators can make informed decisions to mitigate impurity formation, such as adjusting the formulation pH, selecting less reactive excipients, or implementing more protective packaging to control humidity. nih.govmdpi.com

Table 2: Example Kinetic Data for this compound Formation

This table presents hypothetical data from an accelerated stability study to model the formation kinetics of this compound.

TemperatureTime (Months)Impurity 2 Conc. (%)Calculated First-Order Rate Constant (k) (month⁻¹)
50°C (323 K)10.150.051
30.44
60.85
60°C (333 K)10.300.102
30.85
61.60

Compound Name Reference Table

Name Mentioned in ArticleChemical Name/Description
Bezafibrate2-(4-(2-(4-chlorobenzamido)ethyl)phenoxy)-2-methylpropanoic acid
Ciprofibrate2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoic acid
Clinofibrate2,2'-(Cyclohexane-1,4-diylidenebis(oxy))bis(2-methylpropanoic acid)
This compoundA specified, unidentified degradation product of Clinofibrate
Clinofibric AcidThe di-acid degradation product resulting from hydrolysis of a Clinofibrate ester
FenofibratePropan-2-yl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate

Regulatory Science and Compliance for Clinofibrate Impurity 2

International Harmonization Council (ICH) Guidelines on Impurities (Q3A, Q3B, Q1A)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines that are pivotal for the registration of pharmaceuticals. The primary guidelines governing impurity control are Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, complemented by Q1A(R2) for stability testing. ich.orgeuropa.eu These guidelines establish a scientific and risk-based approach to the control of impurities. labmanager.com

Thresholds for Reporting, Identification, and Qualification of Impurities

Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission. It signifies the minimum concentration that requires monitoring. ich.org

Identification Threshold: Above this level, efforts must be made to structurally characterize the impurity. ich.orgjpionline.org

Qualification Threshold: If an impurity is present above this threshold, it must be qualified, meaning data must be generated to establish its biological safety. ich.orgjpionline.org

The level of any impurity present in a new drug substance that has been adequately tested in safety and/or clinical studies is considered qualified. ich.org Impurities that are also significant human metabolites are generally considered qualified. nih.gov If data are not available, specific toxicological studies may be required. kobia.kr

Table 1: ICH Q3A/Q3B Thresholds for Impurities

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day >0.05% >0.10% or a daily intake of >1.0 mg (whichever is lower) >0.15% or a daily intake of >1.0 mg (whichever is lower)
> 2 g/day >0.03% >0.05% >0.05%

Data sourced from ICH Q3A(R2) and Q3B(R2) guidelines. ich.orgkobia.kr

For Clinofibrate (B1669179) Impurity 2, the specific reporting, identification, and qualification thresholds would depend on the maximum daily dose of Clinofibrate.

Guidance on Stability Testing and Degradation Product Characterization

ICH Q1A(R2) outlines the requirements for stability testing of new drug substances and products. ijset.in The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. ich.orgeuropa.eu

Stress testing, a key component of stability studies, helps to identify likely degradation products, such as Clinofibrate Impurity 2 if it is a degradant, and to establish the intrinsic stability of the molecule. ich.orgeuropa.eu These studies are crucial for developing and validating stability-indicating analytical methods. ich.orgjordilabs.com Any degradation product observed in stability studies at the recommended storage condition should be identified if it is present at a level greater than the identification threshold. ich.org The stability data package for a registration application must include results from formal stability studies on at least three primary batches of the drug substance. ijset.in

Pharmacopoeial Requirements for Impurity Control (e.g., JP, USP, EP)

Major pharmacopoeias, including the Japanese Pharmacopoeia (JP), United States Pharmacopeia (USP), and European Pharmacopoeia (EP), have established standards for the control of impurities in pharmaceutical substances. These standards are increasingly harmonized with ICH guidelines.

The European Pharmacopoeia (EP) , through its general monograph 2034 ("Substances for pharmaceutical use") and general chapter 5.10, has made the ICH Q3A thresholds legally binding for substances described in its monographs. edqm.eudrugfuture.comedqm.eu It mandates that organic impurities in active substances be reported, identified, and qualified according to these thresholds. edqm.euuspbpep.com Specific thresholds may be applied for impurities known to be unusually potent or to have toxic or unexpected pharmacological effects. edqm.euedqm.eu

The United States Pharmacopeia (USP) has also moved towards alignment with ICH principles. The proposed new general chapter <476> "Organic Impurities in Drug Substances and Drug Products" and the revision of chapter <1086> aim to harmonize with ICH Q3A and Q3B. usp.orggmp-compliance.orgbiopharminternational.com These chapters provide a framework for the control of organic impurities, including identification, reporting, and qualification, based on a threshold approach. usp.org For impurities that are known or suspected to be highly toxic, the analytical procedures must have a quantitation/detection limit that is commensurate with the established acceptance criteria. usp.orgusp.org

The Japanese Pharmacopoeia (JP) is also aligning its impurity control strategies with ICH guidelines. The JP's General Information chapter, "Concept on impurities in chemically synthesized Drug Substances and Drug Products," outlines the principles for controlling organic impurities in listed articles, referencing ICH Q3A/B concepts. pmda.go.jp Japan is also a member of the Pharmacopoeial Discussion Group (PDG), which works to harmonize pharmacopoeial standards, including those for elemental impurities. nsf.orgedqm.euedqm.eu A recent supplement to the JP further details the control of residual solvents and elemental impurities, indicating a continuous move towards international harmonization. mhlw.go.jp

Regulatory Strategies for Novel Impurity Management

The emergence of a novel impurity, one that has not been encountered before and is not a significant metabolite, presents a significant regulatory challenge. A robust strategy for managing such an impurity, like a newly discovered aspect of this compound, involves a multi-faceted approach.

A primary strategy is the application of Quality by Design (QbD) principles during product development. freyrsolutions.com QbD involves a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. freyrsolutions.com This proactive approach can help to minimize the formation of impurities in the first place.

When a novel impurity is detected, a thorough risk assessment is crucial. raps.org This involves evaluating the impurity's potential impact on the quality, safety, and efficacy of the drug product. Theoretical prediction of impurity formation can be a beneficial part of this preliminary risk assessment. raps.org If the impurity level exceeds the identification threshold, advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) are employed for structural elucidation. juniperpublishers.com

If the impurity level surpasses the qualification threshold, a qualification study is necessary. This may involve toxicological studies in animals or a review of existing literature to establish a safe level of exposure. juniperpublishers.com In some cases, it may be simpler to modify the manufacturing process to reduce the impurity level to below the qualification threshold. ich.org

Challenges in Regulatory Submission for Complex Impurity Profiles

Submitting a regulatory dossier for a drug with a complex impurity profile, which could include Clinofibrate and its various impurities, presents several challenges.

One of the main challenges is the complete characterization of all impurities present above the identification threshold. kymanox.com For complex molecules, impurities may be structurally very similar to the API, making their separation and identification difficult. kymanox.com This often requires the use of multiple, sophisticated analytical techniques.

Another significant challenge is the qualification of multiple impurities. When several impurities are present, their potential for interaction and cumulative toxic effects must be considered. This can complicate the design of toxicological studies and the interpretation of safety data.

Furthermore, a lack of harmonized regulatory standards across different jurisdictions for certain types of impurities can create complexities for global drug development. accessiblemeds.org For example, while ICH provides a general framework, specific requirements for novel or genotoxic impurities can vary between agencies like the FDA and EMA. accessiblemeds.org

For generic drug products, demonstrating that the impurity profile is equivalent to or better than the reference listed drug (RLD) is a key requirement. nih.gov Differences in the synthetic route or formulation can lead to different impurity profiles, necessitating additional justification and potentially more extensive qualification studies. nih.gov

Future Research Directions and Unaddressed Challenges Pertaining to Clinofibrate Impurity 2

Development of Novel Analytical Technologies for Ultra-Trace Impurity Detection

The detection of impurities at increasingly lower levels is a significant challenge in pharmaceutical analysis. labcompare.comsepscience.comchromatographyonline.com For Clinofibrate (B1669179) Impurity 2, which may be present in minute quantities, the development of more sensitive and selective analytical methods is a key area of future research. selectscience.net Traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are foundational, but future efforts will likely focus on the adoption of more advanced technologies. biomedres.usnih.govijpsonline.com

Hyphenated techniques, which combine the separation power of chromatography with the specificity of mass spectrometry (MS), are at the forefront of this evolution. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its more advanced forms like tandem MS (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS), offer the potential for unambiguous identification and quantification of Clinofibrate Impurity 2, even in complex matrices. biomedres.usapacsci.compharmabiz.com

Table 1: Comparison of Analytical Technologies for the Detection of this compound

Technique Principle Applicability to this compound Future Research Focus
HPLC-UV Separates compounds based on polarity, with detection by UV absorbance.Basic detection and quantification, but may lack specificity.Development of methods with higher resolution and sensitivity.
LC-MS/MS Combines liquid chromatography with two stages of mass analysis for high selectivity and sensitivity.Highly selective and sensitive for quantification at trace levels.Method optimization for routine quality control and detection of unknown related impurities. pharmabiz.com
HRMS Provides highly accurate mass measurements, enabling the determination of elemental composition.Structural elucidation of unknown impurities and definitive identification of this compound. apacsci.comIntegration into routine workflows for comprehensive impurity profiling.
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in a capillary.Offers an alternative separation mechanism to HPLC, potentially resolving co-eluting impurities.Exploring its application for charged or polar impurities related to Clinofibrate. ijpsjournal.com

Future research will also likely explore the miniaturization and automation of these technologies to increase throughput and efficiency in quality control laboratories. sepscience.com

Mechanistic Understanding of Complex Impurity Formation Pathways

A significant challenge lies in understanding the precise chemical pathways through which this compound is formed. researchgate.net Impurities can arise from the synthesis process, degradation of the active pharmaceutical ingredient (API), or interactions with excipients. nih.govscirp.org For fibrate drugs like Clinofibrate, degradation pathways can be complex, involving hydrolysis, oxidation, and photolytic cleavage. scielo.brscirp.org

Forced degradation studies are a critical tool in elucidating these pathways. scielo.brijper.org By subjecting Clinofibrate to stress conditions such as heat, humidity, light, and acidic or basic environments, researchers can accelerate the formation of degradation products, including Impurity 2. scielo.br The data from these studies can help in proposing and confirming the reaction mechanisms.

Table 2: Potential Formation Pathways of this compound

Formation Pathway Description Potential Triggers Research Focus
Synthesis-Related Formation as a by-product during the synthesis of the Clinofibrate API.Incomplete reactions, side reactions, or impurities in starting materials.Retrospective analysis of the synthetic route to identify potential side reactions.
Oxidative Degradation Degradation of Clinofibrate due to exposure to oxidizing agents.Presence of peroxides in excipients, exposure to atmospheric oxygen.Identification of specific oxidative species responsible and the role of antioxidants. scirp.org
Hydrolytic Degradation Breakdown of the Clinofibrate molecule in the presence of water.Exposure to moisture, pH extremes.Kinetic studies to understand the rate of hydrolysis under different conditions. scielo.br
Photodegradation Degradation upon exposure to light.UV or visible light exposure during manufacturing or storage.Photostability studies to identify the light wavelengths causing degradation and the resulting products. nih.gov

A deeper mechanistic understanding will enable the development of more robust manufacturing processes and storage conditions to minimize the formation of this compound. chromatographyonline.com

Integration of Advanced Data Analytics and Machine Learning in Impurity Profiling

The vast amounts of data generated by modern analytical techniques present both an opportunity and a challenge. Advanced data analytics and machine learning (ML) are emerging as powerful tools for interpreting complex analytical data and predicting impurity profiles. precedenceresearch.comacs.org

In the context of this compound, ML algorithms could be trained on data from various batches of Clinofibrate to identify patterns and correlations that are not immediately obvious to a human analyst. amazonaws.com This could lead to a better understanding of the factors that influence the formation of this impurity.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the potential toxicity of impurities based on their chemical structure. pnrjournal.comnih.gov While primarily used for genotoxic impurities, the principles of in silico toxicity prediction can be extended to other impurities to prioritize their control. researchgate.netyoutube.com

Future research will focus on:

Developing ML models to predict the formation of this compound based on process parameters and raw material attributes. acs.orgopenreview.net

Using AI-powered tools for the automated interpretation of complex analytical data, such as LC-MS chromatograms, to accelerate impurity identification. amazonaws.com

Applying QSAR models to assess the potential risks associated with any newly discovered impurities related to Clinofibrate.

Global Harmonization of Impurity Control Standards and Methodologies

Ensuring consistent and high standards for pharmaceutical quality across different regions is a major goal of global regulatory bodies. senpharma.vn The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for the control of impurities in new drug substances and products (ICH Q3A/Q3B). jpionline.orgamsbiopharma.comich.org

A key challenge is the continuous evolution of these guidelines and the need for their global adoption and implementation. ich.org For this compound, this means that the analytical methods used for its detection and the limits set for its acceptable level must be in alignment with international standards.

Future efforts in this area will involve:

The continued development and refinement of ICH guidelines to address new challenges, such as the control of mutagenic impurities (ICH M7). jpionline.org

Promoting the adoption of harmonized standards by national regulatory authorities to facilitate the global development and marketing of medicines. ich.org

Encouraging the use of standardized methodologies for impurity testing to ensure that results are comparable across different laboratories and manufacturing sites.

The ongoing dialogue between industry and regulatory agencies will be crucial in achieving a truly harmonized approach to the control of impurities like this compound, ultimately safeguarding patient health worldwide. europa.eu

Q & A

Q. What analytical techniques are recommended for detecting and quantifying Clinofibrate Impurity 2 in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying this compound. Structural elucidation can be achieved using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which provide detailed molecular fingerprints . For purity assessment, infrared spectroscopy (IR) and heavy metal/arsenic testing are critical, as outlined in pharmacopeial guidelines .

Q. How can researchers ensure the accuracy of impurity profiling methods for this compound?

Method validation must include specificity, linearity, accuracy, and solution stability testing. For example, genotoxic impurity methods require validation under ICH Q3A/B guidelines, with batch analysis data to establish impurity limits . Cross-referencing with safety evaluation batches ensures clinical sample impurities do not exceed toxicologically qualified thresholds .

Q. What regulatory guidelines govern impurity limits for this compound in drug development?

Impurity limits should align with ICH Q3A/B and pharmacopeial standards. Justification requires stability data, batch analysis, and comparisons to toxicity thresholds from animal studies. Regulatory submissions must include API/finished product specifications, process validation reports, and impurity justifications .

Q. How are reference standards for this compound synthesized and characterized?

Impurity synthesis involves photodegradation studies (e.g., UV irradiation in aqueous media) or targeted organic synthesis. Purification via preparative HPLC, followed by structural confirmation using NMR and LC-MS/MS, ensures high-purity standards. Purity thresholds ≥95% are typically required for analytical use .

Q. What are the key steps in designing forced degradation studies to identify this compound?

Expose Clinofibrate to stress conditions (acid/base hydrolysis, oxidation, heat, and light). Monitor degradation kinetics using HPLC and identify products via LC-MS/MS. Photodegradation studies under UV light for 14 days have been effective in mapping degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Molecular docking and molecular dynamics simulations (e.g., MMGBSA binding affinity calculations) can predict interactions with targets like CB1 receptors. These models highlight critical residue engagements, explaining differences in binding affinities between analogs like Clinofibrate and Clofibrate .

Q. What experimental strategies resolve co-elution challenges in chromatographic separation of Clinofibrate and its impurities?

Optimize gradient elution parameters and column chemistry (e.g., C18 with sub-2µm particles). Employ MS/MS detection for selective ion monitoring, reducing matrix interference. For unresolved peaks, orthogonal methods like ion-pair chromatography may improve resolution .

Q. How do photodegradation conditions influence the formation kinetics of this compound?

UV intensity, solvent polarity, and pH significantly affect degradation rates. For example, aqueous media accelerate photodegradation compared to organic solvents. Kinetic studies using HPLC quantify degradation products, revealing Impurity 2 as a stable byproduct post-14-day irradiation .

Q. What methodologies validate the absence of genotoxicity in this compound?

Combine in silico tools (e.g., DEREK Nexus) with in vitro assays like the Ames test. Analytical methods (GC/LC-MS/MS) must detect impurities at ppm levels, validated for specificity and sensitivity. Batch data should confirm impurities remain below thresholds supported by safety studies .

Q. How can contradictory hazard data between safety reports be reconciled in risk assessment?

Discrepancies in toxicity classifications (e.g., acute oral toxicity in vs. 16) may arise from batch purity or testing protocols. Mitigate by conducting GHS-aligned studies under standardized conditions and verifying impurity profiles across batches .

Methodological Notes

  • Data Interpretation : Cross-validate chromatographic results with orthogonal techniques (e.g., NMR for structural confirmation) to avoid false positives .
  • Regulatory Compliance : Align impurity limits with ICH guidelines and include stability-indicating methods in regulatory filings .
  • Advanced Characterization : Use HRMS for exact mass determination and MS/MS fragmentation patterns to differentiate isobaric impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.